

Technical Guide: Synthesis and Characterization of 5-Bromo-4-methoxy-2-nitroaniline

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Compound of Interest

Compound Name: **5-Bromo-4-methoxy-2-nitroaniline**

Cat. No.: **B1330308**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **5-Bromo-4-methoxy-2-nitroaniline** (CAS No: 173312-36-2), a key intermediate in organic synthesis. This document outlines a plausible synthetic route, detailed experimental protocols based on analogous reactions, and predicted characterization data.

Physicochemical Properties

A summary of the key physicochemical properties for **5-Bromo-4-methoxy-2-nitroaniline** is presented in the table below.

Property	Value
CAS Number	173312-36-2
Molecular Formula	C ₇ H ₇ BrN ₂ O ₃
Molecular Weight	247.05 g/mol
IUPAC Name	5-Bromo-4-methoxy-2-nitroaniline
Alternate Name	4-Bromo-5-methoxy-2-nitroaniline

Synthesis of 5-Bromo-4-methoxy-2-nitroaniline

The synthesis of **5-Bromo-4-methoxy-2-nitroaniline** can be achieved through a three-step process starting from 3-Bromo-4-methoxyaniline. This process involves the protection of the amino group via acetylation, followed by nitration, and subsequent deprotection through hydrolysis.

Synthetic Workflow



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Caption: Synthetic workflow for **5-Bromo-4-methoxy-2-nitroaniline**.

Experimental Protocols

The following protocols are based on established procedures for analogous reactions and provide a comprehensive guide for the synthesis.

Step 1: Acetylation of 3-Bromo-4-methoxyaniline

This initial step protects the amino group of 3-Bromo-4-methoxyaniline as an acetamide to prevent unwanted side reactions during the subsequent nitration.

- Materials:
 - 3-Bromo-4-methoxyaniline
 - Acetic anhydride
 - Glacial acetic acid
- Procedure:
 - In a round-bottom flask, dissolve 3-Bromo-4-methoxyaniline in glacial acetic acid.
 - Add acetic anhydride to the solution.

- Stir the mixture at room temperature for 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-water to precipitate the product.
- Collect the solid by filtration, wash with water, and dry to yield N-(3-Bromo-4-methoxyphenyl)acetamide.

Step 2: Nitration of N-(3-Bromo-4-methoxyphenyl)acetamide

The protected aniline is nitrated at the position ortho to the amino group and meta to the methoxy group.

- Materials:
 - N-(3-Bromo-4-methoxyphenyl)acetamide
 - Concentrated sulfuric acid
 - Fuming nitric acid
- Procedure:
 - To a solution of N-(3-Bromo-4-methoxyphenyl)acetamide in concentrated sulfuric acid, cool the mixture to 0-5 °C in an ice-salt bath.
 - Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise, maintaining the internal temperature below 10 °C.
 - After the addition is complete, continue stirring at 0-5 °C for 1 hour.
 - Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
 - Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry to obtain N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide.

Step 3: Hydrolysis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide

The acetyl protecting group is removed by acid or alkaline hydrolysis to yield the final product.

- Materials:

- N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
- Hydrochloric acid or Sodium hydroxide solution
- Ethanol

- Procedure:

- Suspend N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide in a mixture of ethanol and hydrochloric acid (or sodium hydroxide solution).
- Heat the mixture to reflux and maintain for 2-4 hours.
- Monitor the reaction by TLC until the starting material is completely consumed.
- Cool the reaction mixture to room temperature.
- If using acidic hydrolysis, neutralize the mixture with a base (e.g., sodium bicarbonate) to precipitate the product. If using alkaline hydrolysis, the product may precipitate upon cooling.
- Collect the solid by filtration, wash with water, and dry to yield **5-Bromo-4-methoxy-2-nitroaniline**.
- The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Characterization

A comprehensive characterization of **5-Bromo-4-methoxy-2-nitroaniline** is essential to confirm its identity and purity. The following tables summarize the predicted spectral data based on the analysis of closely related compounds.

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5	s	1H	Ar-H
~6.8	s	1H	Ar-H
~6.0	br s	2H	-NH ₂
~3.9	s	3H	-OCH ₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum

Chemical Shift (δ , ppm)	Assignment
~150-155	C-NH ₂
~145-150	C-NO ₂
~140-145	C-OCH ₃
~120-125	Ar-CH
~115-120	Ar-CH
~105-110	C-Br
~55-60	-OCH ₃

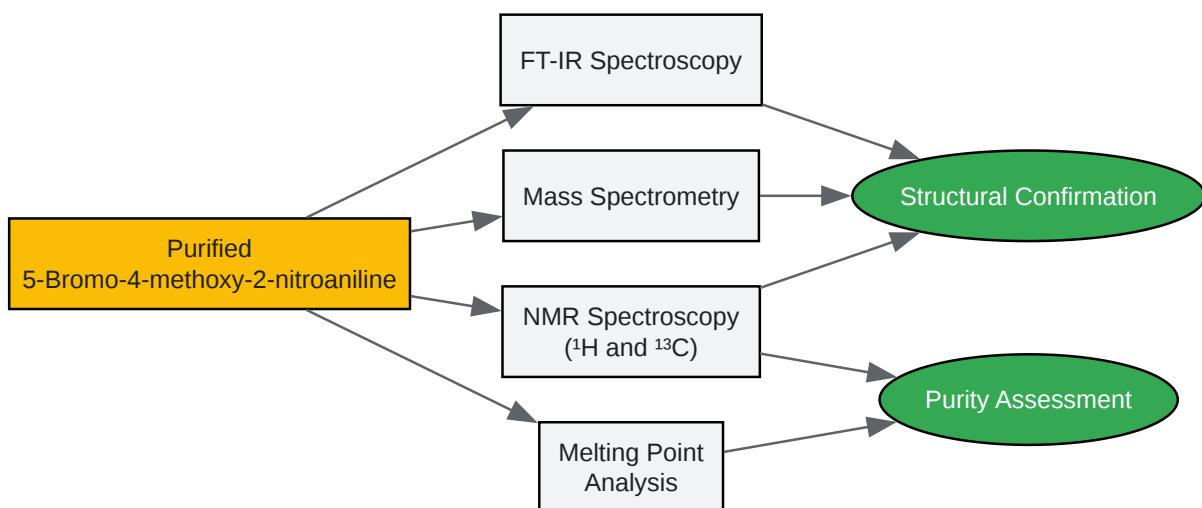
FT-IR (Fourier-Transform Infrared) Spectrum

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3400-3500	Medium	N-H Stretch	Primary Amine
3300-3400	Medium	N-H Stretch	Primary Amine
2850-2950	Medium	C-H Stretch	Aliphatic (Methoxy)
1600-1640	Strong	N-H Bend	Primary Amine
1500-1550	Strong	Asymmetric NO ₂ Stretch	Nitro Group
1330-1370	Strong	Symmetric NO ₂ Stretch	Nitro Group
1250-1300	Strong	C-N Stretch	Aromatic Amine
1000-1100	Strong	C-O-C Stretch	Ether
550-650	Medium-Strong	C-Br Stretch	Aryl Halide

Mass Spectrometry (MS)

m/z	Interpretation
246/248	[M] ⁺ Molecular ion peak (presence of Br isotopes)

Characterization Workflow



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Caption: Workflow for the characterization of **5-Bromo-4-methoxy-2-nitroaniline**.

This technical guide provides a foundational understanding of the synthesis and characterization of **5-Bromo-4-methoxy-2-nitroaniline**. The provided protocols and data, while based on analogous systems, offer a robust starting point for researchers in the field. Experimental verification of the predicted data is recommended for rigorous scientific application.

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